molecular formula C13H11N3O6S B14698861 4-Nitrophenyl (4-sulfamoylphenyl)carbamate CAS No. 24727-18-2

4-Nitrophenyl (4-sulfamoylphenyl)carbamate

Cat. No.: B14698861
CAS No.: 24727-18-2
M. Wt: 337.31 g/mol
InChI Key: PDSKLNRXHPPMRL-UHFFFAOYSA-N
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Description

4-Nitrophenyl (4-sulfamoylphenyl)carbamate is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl (4-sulfamoylphenyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 4-sulfamoylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group of 4-sulfamoylphenylamine attacks the carbonyl carbon of 4-nitrophenyl chloroformate, resulting in the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl (4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nitrophenyl (4-sulfamoylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity . The nitrophenyl group can also participate in redox reactions, enhancing the compound’s antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitrophenyl and sulfamoyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

24727-18-2

Molecular Formula

C13H11N3O6S

Molecular Weight

337.31 g/mol

IUPAC Name

(4-nitrophenyl) N-(4-sulfamoylphenyl)carbamate

InChI

InChI=1S/C13H11N3O6S/c14-23(20,21)12-7-1-9(2-8-12)15-13(17)22-11-5-3-10(4-6-11)16(18)19/h1-8H,(H,15,17)(H2,14,20,21)

InChI Key

PDSKLNRXHPPMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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